6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Overview
Description
“6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate” is a chemical compound with the CAS Number: 147610-84-2 . It has a molecular weight of 317.38 . The compound is in the form of an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is in the form of an oil at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has been studied for its role in the electrophilic amination of C-H-Acidic compounds, contributing to the advancement of organic synthesis techniques. One study explored its reactions with various C-H acids, leading to the development of geminal diamino acid derivatives through different stabilization reactions (Andreae et al., 1992). Another research focused on its synthesis and structural analysis, providing insights into the conformation and configuration of its derivatives through NMR spectroscopy (Montalvo-González & Ariza-Castolo, 2012).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for potential medicinal applications. A study conducted by Brubaker and Colley (1986) synthesized spirodecane derivatives from this compound and evaluated them for dopamine agonist activity (Brubaker & Colley, 1986). Moreover, a key intermediate of DV-7751, a novel quinolone carboxylic acid, was synthesized using an enantioselective microbial reduction of a derivative of this compound, showcasing its potential in the development of new pharmaceuticals (Miyadera et al., 2000).
Cycloaddition Reactions
This compound has been utilized in cycloaddition reactions, a fundamental process in organic chemistry. For instance, Molchanov and Tran (2013) investigated its use in the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Potential in Drug Discovery
Recent studies have indicated the importance of compounds like this compound in modern drug discovery. Reddy et al. (2019) demonstrated a methodology for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, important motifs in drug development, highlighting the versatility of spiro compounds in medicinal chemistry (Reddy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-O-benzyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIWGAJLAFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.